
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. Synthetic cannabinoids are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. MMB-2201 has gained attention among researchers due to its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are found in the brain and immune system, respectively. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the analgesic, anti-inflammatory, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce pain and inflammation, decrease anxiety, and improve mood. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been found to have anti-tumor properties, which may be beneficial in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is its potency. This compound is a highly potent synthetic cannabinoid, which allows for smaller doses to be used in experiments. Additionally, this compound is stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is its potential for abuse. This compound is a synthetic cannabinoid that has been found to have psychoactive effects, which may lead to its abuse.
Direcciones Futuras
There are several future directions for the research of N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in cancer therapy. Additionally, the development of new synthetic cannabinoids based on the structure of this compound may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been studied for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(20(25(3,22)23)16-7-5-4-6-8-16)18(21)19-13-15-9-11-17(24-2)12-10-15/h4-12,14H,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVNHGEOMHIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



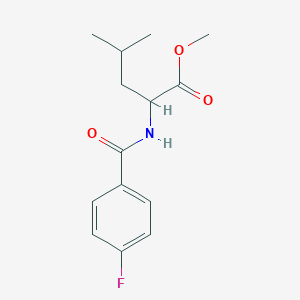

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3981057.png)

![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)
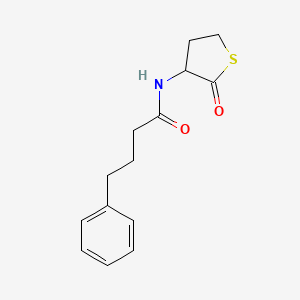

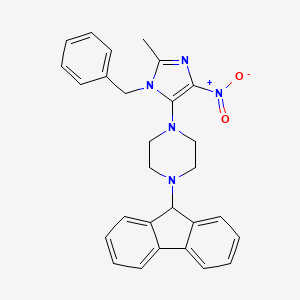
![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)
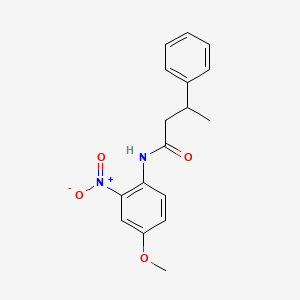
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981106.png)

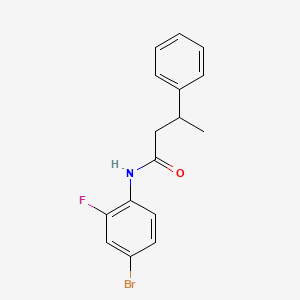
![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3981134.png)